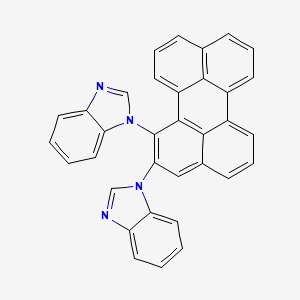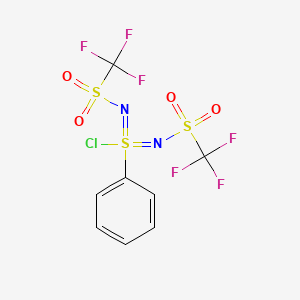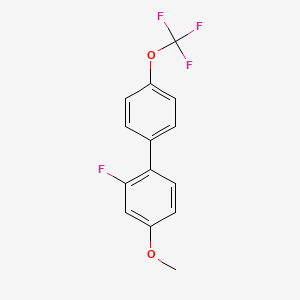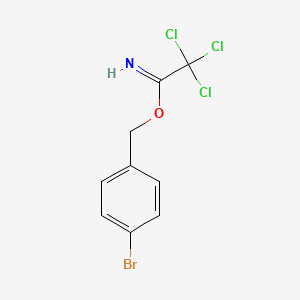![molecular formula C14H16N2OS B12554955 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 188777-24-4](/img/structure/B12554955.png)
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot MCR approach is favored for its efficiency and high yield . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding thiazolidine derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiazolidine derivatives.
Applications De Recherche Scientifique
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one can be compared with other thiazolidine derivatives, such as:
5-Benzylidene-2-phenylimino-1,3-thiazolidin-4-one: Known for its anticancer activity.
2-Methylidene-1,3-thiazolidin-4-one: Often used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Propriétés
Numéro CAS |
188777-24-4 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
1-(4,4-dimethyl-5-methylidene-2-phenylimino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-10-14(3,4)16(11(2)17)13(18-10)15-12-8-6-5-7-9-12/h5-9H,1H2,2-4H3 |
Clé InChI |
PIXKGXYEYRCWJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=NC2=CC=CC=C2)SC(=C)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)

![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)

